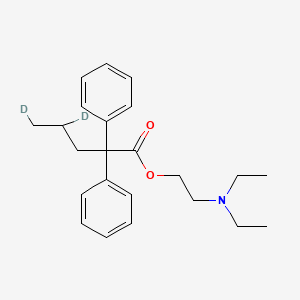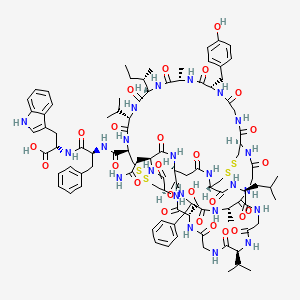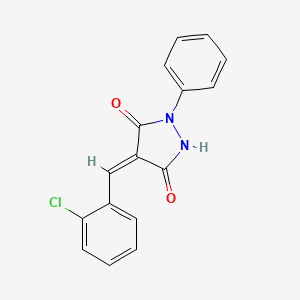
Dock2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dock2-IN-1 is a chemical compound known for its inhibitory effects on Dedicator of Cytokinesis 2 (DOCK2). It is an analogue of CPYPP and effectively inhibits DOCK2 by reversibly binding to its DHR-2 domain, thereby hindering its catalytic function. This compound obstructs the activation of Rac in lymphocytes, triggered either by chemokine or antigen receptors, and significantly reduces chemotactic responses and T cell activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dock2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance. The compound is produced in bulk quantities and undergoes rigorous testing to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Dock2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogues .
Scientific Research Applications
Dock2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DOCK2 and its effects on cellular processes.
Biology: Investigated for its role in modulating immune cell functions, including lymphocyte migration and activation.
Medicine: Explored for potential therapeutic applications in diseases where DOCK2 plays a critical role, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DOCK2-related pathways
Mechanism of Action
Dock2-IN-1 exerts its effects by inhibiting the catalytic activity of DOCK2. It binds reversibly to the DHR-2 domain of DOCK2, preventing the activation of Rac, a small G protein involved in cytoskeletal reorganization. This inhibition disrupts the signaling pathways that regulate immune cell migration, activation, and proliferation. The molecular targets and pathways involved include the chemokine receptor-mediated and antigen receptor-mediated activation of Rac in lymphocytes .
Comparison with Similar Compounds
CPYPP: An analogue of Dock2-IN-1, also inhibits DOCK2 by binding to the DHR-2 domain.
DOCK8 Inhibitors: Target a different member of the DOCK family, specifically involved in the regulation of dendritic cell migration.
Vav Proteins: Act as guanine nucleotide exchange factors for Rac, similar to DOCK2, but with different substrate specificities and regulatory mechanisms
Uniqueness of this compound: this compound is unique in its high specificity and reversible binding to the DHR-2 domain of DOCK2, making it a valuable tool for studying the precise role of DOCK2 in immune cell functions and its potential as a therapeutic target .
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+ |
InChI Key |
VEBASGXAFMQOLL-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



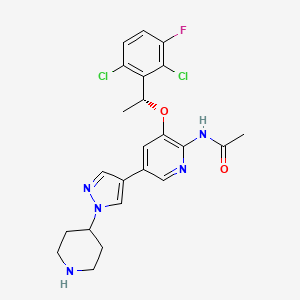

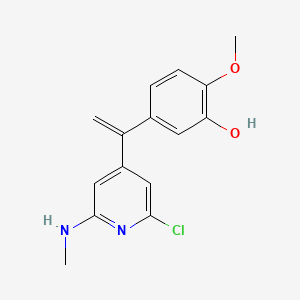
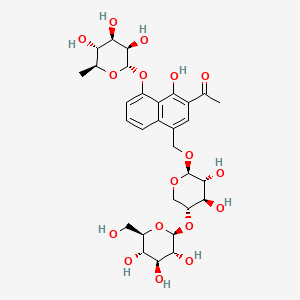

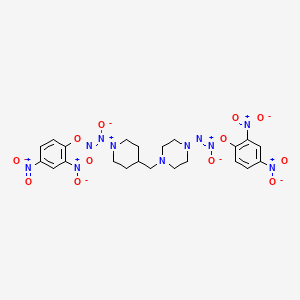
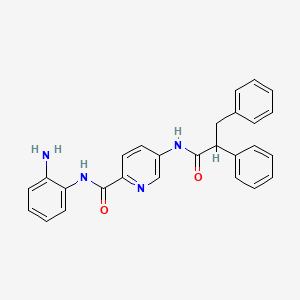

![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
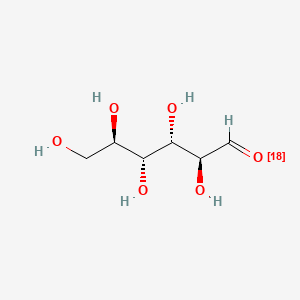
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
